molecular formula C22H18N2O B11960469 2-(4-Acetamidobenzylideneamino)fluorene CAS No. 102704-19-8

2-(4-Acetamidobenzylideneamino)fluorene

Cat. No.: B11960469
CAS No.: 102704-19-8
M. Wt: 326.4 g/mol
InChI Key: ZQBMECFEYIYYFZ-UHFFFAOYSA-N
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Description

2-(4-Acetamidobenzylideneamino)fluorene is an organic compound with the molecular formula C22H18N2O. It is known for its unique structure, which combines a fluorene moiety with a benzylideneamino group substituted with an acetamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetamidobenzylideneamino)fluorene typically involves the condensation reaction between 2-aminofluorene and 4-acetamidobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetamidobenzylideneamino)fluorene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Acetamidobenzylideneamino)fluorene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-Acetamidobenzylideneamino)fluorene involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction is mediated by the compound’s unique structure, which allows it to fit into the active sites of these biomolecules. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a fluorene moiety with a benzylideneamino group substituted with an acetamido group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

CAS No.

102704-19-8

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

N-[4-(9H-fluoren-2-yliminomethyl)phenyl]acetamide

InChI

InChI=1S/C22H18N2O/c1-15(25)24-19-8-6-16(7-9-19)14-23-20-10-11-22-18(13-20)12-17-4-2-3-5-21(17)22/h2-11,13-14H,12H2,1H3,(H,24,25)

InChI Key

ZQBMECFEYIYYFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NC2=CC3=C(C=C2)C4=CC=CC=C4C3

Origin of Product

United States

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